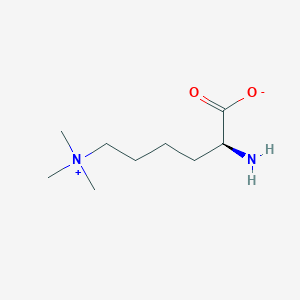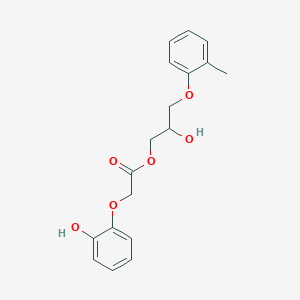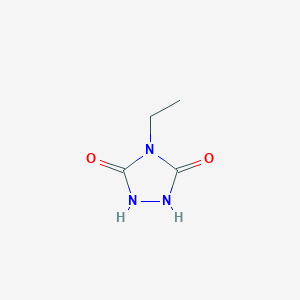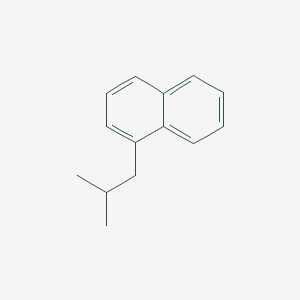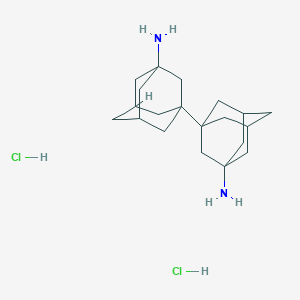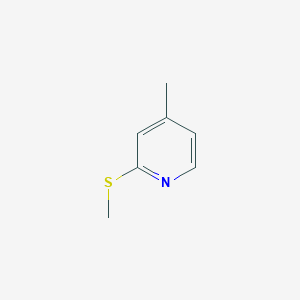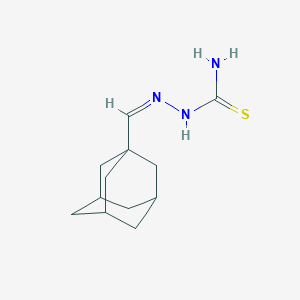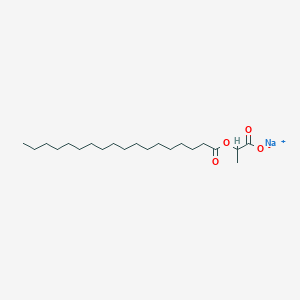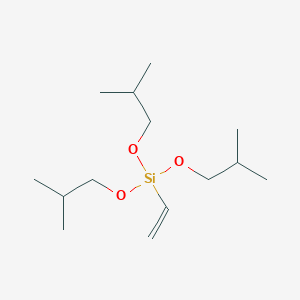
Triisobutoxyvinylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triisobutoxyvinylsilane (TIBVS) is a vinyl-functionalized silane used in various scientific research applications. It is a colorless liquid that is soluble in organic solvents and water. TIBVS is used in various fields such as material science, nanotechnology, and biomedicine.
Aplicaciones Científicas De Investigación
Triisobutoxyvinylsilane has a wide range of scientific research applications. It is used in the synthesis of various materials such as coatings, adhesives, and composites. Triisobutoxyvinylsilane is also used in the preparation of nanoparticles and nanocomposites. It is used as a coupling agent in the modification of surfaces and interfaces. Triisobutoxyvinylsilane is also used in the preparation of biomaterials and drug delivery systems.
Mecanismo De Acción
Triisobutoxyvinylsilane is a vinyl-functionalized silane that can undergo various chemical reactions. It can undergo hydrolysis to form silanol groups, which can react with other silanes or surfaces. Triisobutoxyvinylsilane can also undergo condensation reactions to form siloxane bonds. The vinyl group in Triisobutoxyvinylsilane can undergo radical reactions, which can be used for the preparation of polymers and other materials.
Efectos Bioquímicos Y Fisiológicos
Triisobutoxyvinylsilane has not been extensively studied for its biochemical and physiological effects. However, it is known to be non-toxic and non-carcinogenic. Triisobutoxyvinylsilane can be easily metabolized and excreted from the body. It does not accumulate in the body or cause any adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triisobutoxyvinylsilane has several advantages for lab experiments. It is a versatile reagent that can be used for various applications. It is easy to handle and store. Triisobutoxyvinylsilane is also readily available and affordable. However, Triisobutoxyvinylsilane has some limitations. It is highly reactive and can polymerize easily. It also has a short shelf life and needs to be stored under specific conditions.
Direcciones Futuras
There are several future directions for the use of Triisobutoxyvinylsilane in scientific research. Triisobutoxyvinylsilane can be used in the preparation of new materials with unique properties. It can also be used in the modification of surfaces and interfaces for various applications. Triisobutoxyvinylsilane can be used in the preparation of biomaterials and drug delivery systems. Furthermore, Triisobutoxyvinylsilane can be used in the synthesis of new nanoparticles and nanocomposites with unique properties.
Conclusion:
In conclusion, Triisobutoxyvinylsilane is a vinyl-functionalized silane with various scientific research applications. It is easy to synthesize and handle. Triisobutoxyvinylsilane has several advantages for lab experiments, but it also has some limitations. Triisobutoxyvinylsilane has not been extensively studied for its biochemical and physiological effects. However, it is known to be non-toxic and non-carcinogenic. There are several future directions for the use of Triisobutoxyvinylsilane in scientific research, and it holds great promise for the preparation of new materials and drug delivery systems.
Métodos De Síntesis
Triisobutoxyvinylsilane is synthesized through the reaction of vinyltrichlorosilane with isobutanol in the presence of a catalyst. The reaction produces Triisobutoxyvinylsilane and hydrochloric acid. The synthesis of Triisobutoxyvinylsilane is a straightforward process and can be easily scaled up for industrial applications.
Propiedades
Número CAS |
18545-02-3 |
|---|---|
Nombre del producto |
Triisobutoxyvinylsilane |
Fórmula molecular |
C14H30O3Si |
Peso molecular |
274.47 g/mol |
Nombre IUPAC |
ethenyl-tris(2-methylpropoxy)silane |
InChI |
InChI=1S/C14H30O3Si/c1-8-18(15-9-12(2)3,16-10-13(4)5)17-11-14(6)7/h8,12-14H,1,9-11H2,2-7H3 |
Clave InChI |
DYFMAHYLCRSUHA-UHFFFAOYSA-N |
SMILES |
CC(C)CO[Si](C=C)(OCC(C)C)OCC(C)C |
SMILES canónico |
CC(C)CO[Si](C=C)(OCC(C)C)OCC(C)C |
Otros números CAS |
18545-02-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



